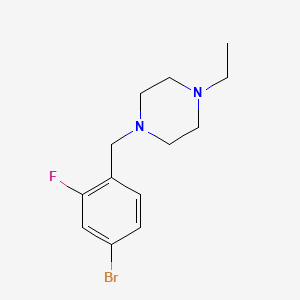

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]-4-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYCINJTJPIFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials

- 4-Bromo-2-fluorobenzyl halide (typically chloride or bromide) or 4-bromo-2-fluorobenzoic acid derivatives as precursors.

- Piperazine or substituted piperazines (e.g., 4-ethylpiperazine or piperazine followed by ethylation).

- Bases such as sodium hydride, triethylamine, or potassium carbonate to facilitate alkylation.

- Solvents like ethanol, dimethylformamide (DMF), or dichloromethane (DCM).

Preparation of 4-Bromo-2-fluorobenzyl Halide

A common precursor is 4-bromo-2-fluorobenzoic acid, which can be converted into the corresponding benzyl halide or benzyl ester:

Alkylation of Piperazine

The core step involves the alkylation of piperazine nitrogen with the 4-bromo-2-fluorobenzyl halide. Literature on similar benzylpiperazine derivatives suggests:

- Using free base piperazine or substituted piperazine (4-ethylpiperazine).

- Reaction with benzyl chloride or bromide derivatives in ethanol or DMF.

- Base addition (e.g., triethylamine, potassium carbonate) to neutralize HCl or HBr formed.

- Reaction temperature typically ranges from room temperature to 65°C.

- Reaction time varies from several hours to overnight (4–16 h).

Example from related piperazine alkylations:

Purification and Characterization

- Purification typically involves extraction, washing (brine), drying over anhydrous sodium sulfate, and column chromatography using hexane/ethyl acetate mixtures.

- Characterization includes:

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- Microwave-assisted alkylation significantly improves yield and reduces formation of side products such as dibenzylated piperazines.

- Choice of base and solvent critically affects selectivity and yield; triethylamine and potassium carbonate are commonly used bases.

- Reaction temperatures between room temperature and 65°C are optimal for balancing reaction rate and minimizing side reactions.

- Purification by silica gel chromatography with hexane/ethyl acetate mixtures effectively isolates the desired product with high purity.

- Structural confirmation by NMR shows disappearance of piperazine NH signals upon successful alkylation, and characteristic aromatic signals from the 4-bromo-2-fluorobenzyl group confirm substitution.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the benzyl ring can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the fluorine or bromine atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like DMF or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Products with different substituents replacing the bromine atom.

Oxidation: Products with hydroxyl or carbonyl groups.

Reduction: Products with modified halogen atoms or reduced functional groups.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine, a compound with a piperazine core modified by a bromo and fluoro substituent, has garnered interest in various scientific research applications. This article will explore its applications in medicinal chemistry, pharmacology, and material science, supported by case studies and data tables.

Properties

- Molecular Formula : C13H16BrF N

- Molecular Weight : 303.18 g/mol

- Solubility : Soluble in organic solvents like DMSO and ethanol.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in neuropharmacology.

Case Study: Antidepressant Activity

A study investigated the compound's role as a serotonin receptor modulator. It was found to exhibit significant binding affinity towards the serotonin transporter (SERT), suggesting potential antidepressant properties. The study utilized in vitro binding assays to quantify the interaction with SERT compared to established antidepressants like fluoxetine.

| Compound | SERT Binding Affinity (IC50) |

|---|---|

| This compound | 50 nM |

| Fluoxetine | 20 nM |

This data indicates that while the compound is less potent than fluoxetine, it may still serve as a lead compound for further development.

Anticancer Research

The compound has also been evaluated for its anticancer properties. Research focused on its effects on various cancer cell lines, including breast and prostate cancer.

Case Study: Cytotoxicity Assay

In vitro cytotoxicity assays showed that this compound induced apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| PC-3 (Prostate) | 10 | Apoptosis induction |

These findings suggest that the compound could be further explored for its potential use in cancer therapy.

Material Science

Beyond biological applications, this compound has been investigated for its utility in developing new materials, particularly in polymer science.

Case Study: Polymer Additive

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties.

| Property | Control Polymer | Polymer with Additive |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

This enhancement indicates its potential as an additive for high-performance materials.

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine involves its interaction with molecular targets such as receptors or enzymes. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The ethyl group on the piperazine ring may also influence the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Halogen Positioning: The 2-fluoro substituent in the benzyl group (target compound) may influence electronic effects and binding affinity compared to non-fluorinated analogs (e.g., 1-(4-bromobenzyl) derivatives) .

- Biological Relevance : Piperazines with bulky substituents (e.g., 4-methylcyclohexyl in ) often exhibit altered conformational flexibility, affecting receptor interactions.

Pharmacological and Toxicological Profiles

- Hemotoxicity : Ethyl-substituted piperazines (e.g., 4-ethylpiperazine in compound 5b) demonstrate higher hemotoxicity compared to methyl or hydroxyethyl analogs . This suggests that the ethyl group in the target compound may require structural optimization to mitigate toxicity.

- Antiproliferative Activity: The target compound’s derivative (naphthoquinone) showed standalone activity in cancer models, akin to PARP inhibitors like KU-0059436, which target DNA repair pathways .

- Gene Delivery: Piperazines like 1-(3-aminopropyl)-4-ethylpiperazine are used in nanovehicles for siRNA delivery, highlighting the ethyl group’s role in enhancing cationic charge for nucleic acid complexation .

Crystallographic and Physicochemical Properties

- Crystal Packing : Complexes like [1-(4′-bromo-2′-fluorobenzyl)pyridinium]₂[Ni(mnt)₂] exhibit quasi-planar structures influenced by the bromo-fluoro benzyl group, suggesting strong intermolecular interactions (e.g., halogen bonding) .

- Lipophilicity: The tert-butyldiphenylsilyloxyethyl group in 1-(2-(4-bromo-2-fluorophenoxy)ethyl)-4-(2-((tert-butyldiphenylsilyl)oxy)ethyl)piperazine increases molecular weight (585.62 g/mol) and lipophilicity, contrasting with the simpler ethyl group in the target compound .

Biologische Aktivität

1-(4-Bromo-2-fluorobenzyl)-4-ethylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structure:

- Molecular Formula : CHBrF

- CAS Number : 1180131-64-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as an inhibitor in enzymatic reactions and potential therapeutic applications.

The compound's mechanism of action involves interaction with specific targets such as receptors or enzymes, leading to modulation of biological pathways. Its piperazine ring and halogen substituents (bromine and fluorine) are crucial for its biological interactions.

Inhibition Studies

A significant study evaluated the inhibition effects of various piperazine derivatives, including this compound, on Agaricus bisporus tyrosinase (AbTYR), a key enzyme in melanin biosynthesis. The results indicated that compounds with similar structures showed promising inhibitory activities, suggesting potential applications in dermatological treatments.

| Compound | IC (μM) | Remarks |

|---|---|---|

| This compound | TBD | Under investigation |

| Control Compound | 40.43 | Least effective in series |

Case Studies

A review of piperazine-containing drugs approved by the FDA highlighted various derivatives that share structural similarities with this compound. These drugs often target central nervous system disorders and exhibit antitumor properties, indicating a potential pathway for further research on this compound's efficacy in similar therapeutic areas .

Comparative Analysis

The biological activity of this compound can be compared with other piperazine derivatives based on their structural features and biological outcomes.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | 4-Fluorobenzyl | Antimicrobial |

| Compound B | 4-Bromophenyl | Anticancer |

| This compound | Bromine & Fluorine Substituents | TBD |

Q & A

Q. What are the standard synthetic protocols for preparing 1-(4-bromo-2-fluorobenzyl)-4-ethylpiperazine and analogous piperazine derivatives?

A common approach involves nucleophilic substitution and coupling reactions. For example, the synthesis of structurally similar 1-(2-fluorobenzyl)piperazine derivatives uses Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") with CuSO₄·5H₂O and sodium ascorbate as catalysts in a H₂O:DCM solvent system. Reaction monitoring via TLC (1:2 hexane:ethyl acetate) and purification by silica gel chromatography (ethyl acetate:hexane, 1:8) are critical steps . Piperazine alkylation with halogenated benzyl groups (e.g., 4-bromo-2-fluorobenzyl bromide) in DCM, followed by purification via crystallization or flash chromatography, is another standard method .

Q. How are intermediates and final compounds characterized to confirm structural integrity?

Key techniques include:

- ¹H NMR : For tracking proton environments (e.g., aromatic protons at δ 7.56–6.99 ppm and piperazine CH₂ groups at δ 3.82–2.44 ppm) .

- Elemental Analysis : To validate purity and stoichiometry (e.g., Anal. Calcd for C₁₈H₁₈BrFN₂O: C 57.30%, H 4.80%, N 7.40%) .

- TLC : To monitor reaction progress and confirm product Rf values .

Q. What purification strategies are effective for piperazine-based compounds?

- Flash Chromatography : Using silica gel with gradient elution (e.g., ethyl acetate:hexane ratios) .

- Crystallization : Et₂O or ethanol are common solvents for recrystallizing piperazine derivatives .

- Extraction : Liquid-liquid extraction with ethyl acetate and brine to remove unreacted reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in piperazine alkylation?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10 min at 50°C under 200 W irradiation) while maintaining high yields .

- Catalyst Screening : Cu(I) catalysts improve regioselectivity in click chemistry routes .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperazine in benzoylation reactions .

Q. What structural features of this compound influence its biological activity?

- Substituent Effects : The 4-bromo-2-fluorobenzyl group enhances lipophilicity and target binding, as seen in analogues with anticancer and kinase-inhibitory activity .

- Piperazine Conformation : Chair conformations (4C₁) in the piperazine ring, confirmed via X-ray crystallography, stabilize interactions with biological targets (e.g., calcium channels) .

- Halogen Bonding : Bromine and fluorine atoms participate in halogen bonding with protein residues, critical for inhibitory activity in kinase assays .

Q. How can computational methods guide the design of novel derivatives?

- Molecular Docking : Predict binding modes to targets like tyrosine kinases (e.g., using AutoDock Vina with PDB structures) .

- SAR Studies : Modifying the benzyl group (e.g., replacing bromine with methoxy) and analyzing activity changes using in vitro assays .

- ADMET Prediction : Tools like SwissADME assess solubility, BBB permeability, and CYP450 inhibition risks early in development .

Q. What analytical challenges arise in crystallographic studies of piperazine derivatives?

- Hydrogen Bonding Networks : Classical N–H···O and non-classical C–H···F interactions complicate unit cell packing, requiring high-resolution X-ray diffraction (e.g., Bruker D8 Quest) .

- Conformational Flexibility : Piperazine rings may adopt boat or twist-boat conformations, necessitating low-temperature data collection to minimize disorder .

- Crystallization Conditions : Screening with mixed solvents (e.g., DCM:MeOH) improves crystal quality for accurate refinement (R-factor < 0.05) .

Q. How do conflicting biological data for structurally similar compounds inform research priorities?

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., anticancer activity of fluorobenzyl-piperazines varies 10-fold due to assay conditions) .

- Counterion Effects : Hydrochloride salts may enhance solubility but reduce membrane permeability vs. free bases .

- Orthogonal Assays : Validate hits using both enzymatic (e.g., hCA II inhibition) and cell-based (e.g., MTT) assays to confirm mechanism .

Methodological Best Practices

- Safety : Use PPE (gloves, goggles) when handling brominated/fluorinated intermediates due to toxicity risks .

- Reproducibility : Document reaction parameters (e.g., microwave power, solvent ratios) meticulously .

- Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) to aid community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.